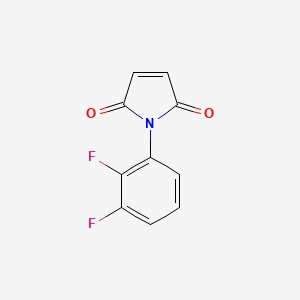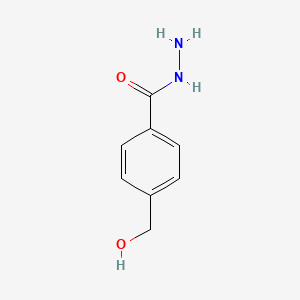
4-(Hydroxymethyl)benzohydrazide
Vue d'ensemble
Description
4-(Hydroxymethyl)benzohydrazide is an organic compound with the molecular formula C8H10N2O2 It contains a benzene ring substituted with a hydroxymethyl group and a hydrazide group
Applications De Recherche Scientifique
4-(Hydroxymethyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and hydrazones.
Medicine: The compound is being explored for its anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Safety and Hazards
Orientations Futures
Future research could focus on further exploring the bioactivity of 4-(Hydroxymethyl)benzohydrazide and its derivatives, as well as developing more efficient synthesis methods . Additionally, the potential applications of this compound in various fields such as medicine and chemistry could be investigated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4-(Hydroxymethyl)benzohydrazide involves the one-pot reaction of phthalide, hydrazine hydrate, and aldehyde. This reaction is catalyst-free and can be carried out in ethanol under mild conditions, making it environmentally friendly . The reaction typically proceeds with moderate to excellent yields, providing a wide range of desired compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the condensation of appropriate hydrazides with aldehydes or ketones in various organic solvents . This method is scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(Carboxymethyl)benzohydrazide
Reduction: 4-(Aminomethyl)benzohydrazide
Substitution: Various substituted benzohydrazides depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)benzohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them. The compound’s hydrazide group can form hydrazones with aldehydes and ketones, which may interfere with the normal function of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)benzamidine: Similar in structure but contains an amidine group instead of a hydrazide group.
4-(Hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of a hydrazide group.
4-(Hydroxymethyl)benzaldehyde: Contains an aldehyde group instead of a hydrazide group.
Uniqueness
Its ability to form hydrazones makes it particularly valuable in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
4-(hydroxymethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7-3-1-6(5-11)2-4-7/h1-4,11H,5,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJZXMIQREUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

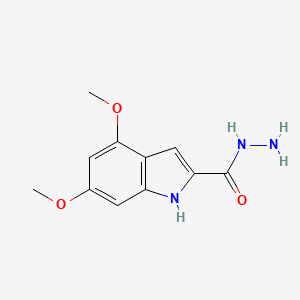
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2572362.png)
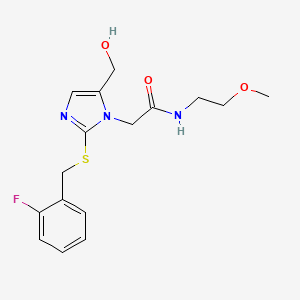
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2572365.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2572369.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2572370.png)


![N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)
![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
![2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2572376.png)
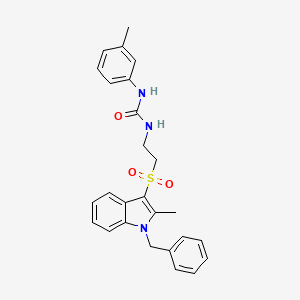
![ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate](/img/structure/B2572380.png)
